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molecular formula C14H18ClNO2 B1671869 Indeloxazine hydrochloride CAS No. 65043-22-3

Indeloxazine hydrochloride

Cat. No. B1671869
M. Wt: 267.75 g/mol
InChI Key: KEBHLNDPKPIPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04109088

Procedure details

In 500 ml. of ethanolic hydrochloric acid (350 ml. of 0.5 N hydrochloric acid and 150 ml. of ethanol) was dissolved 5.0 g. of 4-triphenylmethyl-2-(1-hydroxy-4-indanyloxymethyl)-morpholine and the solution was refluxed 17 hours. After cooling the reaction mixture, ethanol was distilled away under reduced pressure until the whole volume of the reaction mixture became about 350 ml. Sodium chloride was added to the reaction mixture to cause salting out and the mixture was extracted three times each time with 200 ml. of chloroform. The chloroform extracts were combined, dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. Then, by adding acetone to the syrupy residue formed, 2.0 g. of 2-(7-indenyloxymethyl)morpholine hydrochloride was obtained as a precipitate.
Quantity
350 mL
Type
reactant
Reaction Step One
Name
4-triphenylmethyl-2-(1-hydroxy-4-indanyloxymethyl)-morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)[N:9]2[CH2:14][CH2:13][O:12][CH:11]([CH:15]([O:17][C:18]3[CH:26]=[CH:25][CH:24]=[C:23]4[C:19]=3[CH2:20][CH2:21][CH2:22]4)O)[CH2:10]2)C=CC=CC=1>C(O)C>[ClH:1].[CH2:20]1[C:19]2[C:23](=[CH:24][CH:25]=[CH:26][C:18]=2[O:17][CH2:15][CH:11]2[O:12][CH2:13][CH2:14][NH:9][CH2:10]2)[CH:22]=[CH:21]1 |f:3.4|

Inputs

Step One
Name
Quantity
350 mL
Type
reactant
Smiles
Cl
Step Two
Name
4-triphenylmethyl-2-(1-hydroxy-4-indanyloxymethyl)-morpholine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(OCC1)C(O)OC1=C2CCCC2=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled away under reduced pressure until the whole volume of the reaction mixture
ADDITION
Type
ADDITION
Details
Sodium chloride was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted three times each time with 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
ADDITION
Type
ADDITION
Details
Then, by adding acetone to the syrupy residue
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
Cl.C1C=CC2=CC=CC(=C12)OCC1CNCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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